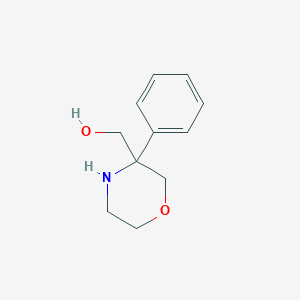

(3-Phenylmorpholin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmorpholin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-8-11(9-14-7-6-12-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQIFWZPAHYHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Functionalization of 3 Phenylmorpholin 3 Yl Methanol

Chemical Transformations of the Hydroxyl Group in (3-Phenylmorpholin-3-yl)methanol

The primary alcohol moiety in this compound is a key site for various chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of a catalyst or a coupling agent. This reaction is fundamental in creating ester derivatives which can have varied applications.

Etherification: The formation of ethers from the hydroxyl group can be achieved through several methods. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Other methods may involve reactions with other alcohols under acidic conditions or the use of specific alkylating agents. nih.gov

Oxidation: The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde or, under more vigorous conditions, a carboxylic acid. wikipedia.org A variety of oxidizing agents can be employed for this transformation. libretexts.org For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to prevent over-oxidation to the carboxylic acid. wikipedia.orggoogle.com The resulting aldehyde or ketone is a valuable intermediate for further synthetic modifications. smolecule.com

| Transformation | Reagent/Condition Examples | Product Type |

| Esterification | Carboxylic Acid + Acid Catalyst; Acid Chloride/Pyridine (B92270) | Ester |

| Etherification | NaH, Alkyl Halide (Williamson Synthesis) | Ether |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC); Dess-Martin Periodinane | Aldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | Carboxylic Acid |

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The secondary amine in the morpholine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to neutralize the acid formed during the reaction. chemrxiv.orgresearchgate.net For instance, the reaction of a similar compound, (S)-Morpholin-3-ylmethanol, with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in acetonitrile (B52724) yields the N-benzylated product in high yield. bldpharm.com Copper-catalyzed N-alkylation using alkylborane reagents has also been reported for related amine structures. researchgate.net

N-Acylation: Acylation of the morpholine nitrogen is another common transformation, typically achieved by reacting the amine with acyl chlorides or anhydrides. vulcanchem.com These reactions are often performed in the presence of a base, such as pyridine or triethylamine, to scavenge the generated acid. Such acylations are fundamental in the synthesis of amides and can be used to introduce a wide variety of functional groups. researchgate.net

| Reaction Type | Reagent/Condition Examples | Product Functional Group |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3, DIPEA) | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Amide |

Functionalization of the Phenyl Moiety in this compound Derivatives

The phenyl ring of this compound and its derivatives is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring. The morpholine moiety, being an N-aryl substituent, generally acts as an ortho, para-director.

Nitration: The nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. For example, the nitration of 4-phenylmorpholine (B1362484) has been shown to yield a mixture of the p-nitrophenyl and m-nitrophenyl isomers. lookchem.com

Halogenation: Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS). The regioselectivity of the halogenation will depend on the reaction conditions and the directing effects of the substituents already present on the phenyl ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible on the phenyl ring, although the reaction conditions must be carefully chosen to avoid side reactions involving the other functional groups in the molecule. lkouniv.ac.in These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). lkouniv.ac.in

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | para, meta |

| Bromination | N-Bromosuccinimide (NBS) | ortho, para |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | ortho, para |

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. Furthermore, derivatives of this compound can be designed to undergo specific rearrangement reactions.

Oxidative Ring-Opening: A patented method describes the visible-light-induced oxidative ring-opening of 4-phenylmorpholine derivatives. google.com This reaction involves the cleavage of a C(sp³)–C(sp³) bond under mild conditions, using oxygen as the terminal oxidant, to yield N-phenylformamido-containing products. google.com

Rearrangement Reactions: While specific examples for this compound are not extensively documented, related nitrogen-containing compounds can undergo rearrangements such as the Stevens and Sommelet-Hauser rearrangements. msu.edu These reactions typically involve the formation of a nitrogen ylide intermediate followed by a 1,2- or google.com-sigmatropic shift. msu.edu Additionally, the Claisen rearrangement can be utilized in the synthesis of complex morpholine derivatives by starting with appropriate alkene precursors. nih.gov The Wolff rearrangement of α-diazocarbonyl compounds can also lead to ketene (B1206846) intermediates that can be trapped to form various carboxylic acid derivatives, a strategy that could be applied to suitably functionalized morpholine precursors. wikipedia.org

| Reaction Type | Key Features | Potential Products |

| Oxidative Ring-Opening | Visible light, O₂ oxidant, C-C bond cleavage | N-formamidoethyl formates |

| Stevens Rearrangement | Nitrogen ylide intermediate, 1,2-shift | Rearranged amine |

| Sommelet-Hauser Rearrangement | Nitrogen ylide intermediate, google.com-sigmatropic shift | ortho-substituted aromatic amine |

| Claisen Rearrangement | Alkene precursors | γ,δ-unsaturated carbonyls |

| Wolff Rearrangement | α-diazocarbonyl precursor, ketene intermediate | Carboxylic acid derivatives |

Derivatization to Novel Morpholine Architectures

This compound and its derivatives are valuable building blocks for the synthesis of more complex and novel morpholine-containing architectures. researchgate.netresearchgate.net These include fused heterocyclic systems and compounds with significant therapeutic potential.

A prominent example is the use of 4-(4-aminophenyl)morpholin-3-one, a derivative conceptually related to this compound, in the synthesis of the anticoagulant drug Rivaroxaban. googleapis.comgoogle.comgoogleapis.com In this synthesis, the morpholine-containing aniline (B41778) is reacted with an epoxide, followed by cyclization and further functionalization to construct the final complex drug molecule. environmentclearance.nic.inmdpi.comgoogle.com

Furthermore, the versatile reactivity of the morpholine scaffold allows for its incorporation into a variety of hybrid molecules. For instance, morpholine derivatives have been linked to other heterocyclic rings like thiazole (B1198619) and pyrazole (B372694) to create novel compounds with potential anticancer and antimicrobial activities. nih.govresearchgate.netasianpubs.org The synthesis of these complex structures often involves multi-step reaction sequences that capitalize on the reactivity of the different functional groups within the morpholine building block. researchgate.net The development of N-alkyl-3,3'-bimorpholine derivatives has also led to new organocatalysts for asymmetric Michael additions. acs.org

Applications of 3 Phenylmorpholin 3 Yl Methanol in Complex Organic Synthesis

(3-Phenylmorpholin-3-yl)methanol as a Key Synthetic Intermediate

This compound serves as a crucial starting material or intermediate in various synthetic pathways. Its morpholine (B109124) ring can be further functionalized, and the hydroxyl group can be readily converted into other functional groups, allowing for the construction of more elaborate molecular architectures. The phenyl group also offers a site for modification, further expanding its synthetic utility.

Role in the Construction of Pharmaceutical Scaffolds

The structural framework of this compound is particularly relevant to the synthesis of pharmaceutical compounds. The morpholine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties to a molecule. smolecule.comnu.edu.kzresearchgate.net

Precursor to Rivaroxaban-Related Intermediates

A significant application of this compound derivatives is in the synthesis of intermediates for the anticoagulant drug Rivaroxaban. mdpi.comgoogle.comthepharmajournal.com Rivaroxaban contains a morpholinone core, and synthetic strategies often involve the construction of this heterocyclic system from suitable precursors.

For instance, the synthesis of Rivaroxaban can involve the intermediate 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, which shares structural similarities with derivatives of this compound. google.com The synthesis of Rivaroxaban and its impurities often involves the use of morpholine-containing starting materials and the formation of oxazolidinone rings. mdpi.comthepharmajournal.comresearchgate.net Various synthetic routes to Rivaroxaban highlight the importance of morpholine-containing building blocks. google.comgoogleapis.com

| Intermediate/Target | Precursor/Related Compound | Key Transformation | Reference |

|---|---|---|---|

| Rivaroxaban | 4-(4-Aminophenyl)morpholin-3-one | Reaction with a terminal epoxide and subsequent oxazolidinone formation | google.com |

| Rivaroxaban Impurities | (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and 4-(4-aminophenyl)morpholin-3-one | Oxirane ring opening and cyclization | thepharmajournal.com |

| 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Benzyl (B1604629) 4-(3-oxomorpholino)phenylcarbamate | Reaction with (R)-glycidyl butyrate | google.com |

Contribution to Other Biologically Active Compounds

Beyond Rivaroxaban, the morpholine scaffold is integral to a wide array of biologically active molecules. researchgate.net The versatility of this compound and its derivatives allows for their incorporation into various synthetic schemes targeting different therapeutic areas. For example, morpholine derivatives have been investigated as factor IXa inhibitors for antithrombotic therapy and as Syk inhibitors for autoimmune diseases and cancer. google.comgoogle.com The hybridization of the morpholine ring with other heterocyclic systems, such as thiazole (B1198619), has been explored for developing new antitumor agents. scispace.com

Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies

The presence of a stereocenter at the C3 position of the morpholine ring makes this compound a valuable chiral building block in asymmetric synthesis. mun.cabldpharm.com Enantiomerically pure morpholine derivatives are crucial for the synthesis of optically active drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The use of chiral morpholine derivatives, such as those derived from ephedrine, has been demonstrated in the asymmetric synthesis of α-hydroxy acid derivatives and other complex natural products. mun.ca The chiral scaffold directs the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically enriched target molecules. For instance, (S)-5-phenylmorpholin-2-one has been used as a chiral amine template in diastereoselective Mannich-type reactions for the synthesis of optically active α-amino acids. researchgate.net

Exploration as a Ligand or Catalyst Precursor in Organic Transformations

The structural features of this compound and its derivatives also make them potential candidates for use as ligands in metal-catalyzed reactions or as precursors for organocatalysts. The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, and the chiral environment can induce asymmetry in catalytic transformations. While direct applications of this compound as a ligand or catalyst precursor are not extensively documented in the provided context, the broader class of chiral amino alcohols and morpholine derivatives are known to be effective in this capacity. For example, diphenyl((S)-pyrrolidin-2-yl)methanol, a related chiral amino alcohol, is used in asymmetric synthesis. mun.ca The development of new synthetic methodologies, such as the synthesis of morpholines through post-Ugi intramolecular umpolung oxa-Michael addition, highlights the ongoing interest in creating diverse morpholine structures that could be explored as ligands or catalysts. nu.edu.kz

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Phenylmorpholin 3 Yl Methanol

Comprehensive Nuclear Magnetic Resonance Spectroscopy of (3-Phenylmorpholin-3-yl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for complete proton and carbon signal assignments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR techniques are indispensable for mapping the complex spin systems within this compound. These experiments provide correlational data that reveal through-bond and through-space connectivities between nuclei. ipb.ptyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would reveal correlations between the protons on adjacent carbons in the morpholine (B109124) ring (H-2 with H-6, and H-5 with H-6) and confirm the isolated nature of the hydroxymethyl protons and the N-H proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It is a powerful tool for assigning carbon resonances based on their attached, and usually pre-assigned, protons. The HSQC spectrum would clearly link the proton signals of the CH₂ groups in the morpholine ring and the CH₂OH group to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton. youtube.comrsc.org Key HMBC correlations for this compound would include:

Correlations from the protons of the phenyl group to the quaternary carbon C-3.

Correlations from the hydroxymethyl protons to the quaternary carbon C-3.

Correlations from the H-2 and H-5 protons of the morpholine ring to the quaternary carbon C-3, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt NOESY is particularly useful for determining stereochemistry and conformational preferences. For instance, it can reveal spatial proximities between the phenyl group protons and specific protons on the morpholine ring. researchgate.net

A representative table of expected NMR data, based on analyses of similar morpholine structures, is provided below. mountainscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Multiplicity | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |

| C-2 | ~68.0 | ~3.80 | d | C-3, C-6 | H-6, H-phenyl (ortho) |

| C-3 | ~65.0 | - | - | - | - |

| C-5 | ~46.0 | ~3.00 | m | C-3, C-6 | H-6 |

| C-6 | ~65.0 | ~3.90 | m | C-2, C-5 | H-2, H-5 |

| CH₂OH | ~64.0 | ~3.60 | s | C-3 | H-phenyl (ortho), H-2 |

| C-1' (ipso) | ~140.0 | - | - | - | - |

| C-2'/6' (ortho) | ~126.0 | ~7.40 | d | C-3, C-4' | H-3'/5', H-2, CH₂OH |

| C-3'/5' (meta) | ~128.5 | ~7.30 | t | C-1', C-5'/3' | H-2'/6', H-4' |

| C-4' (para) | ~127.0 | ~7.25 | t | C-2'/6' | H-3'/5' |

| NH | - | ~2.50 | br s | C-2, C-6 | H-5 |

| OH | - | ~4.50 | br s | CH₂OH | CH₂OH |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. This table provides estimated values for illustrative purposes.

Stereochemical Assignment through Advanced NMR Methodologies

Since C-3 is a chiral center, this compound exists as a pair of enantiomers. Advanced NMR methods can be employed to determine the absolute configuration or to analyze the enantiomeric purity.

One common approach involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form diastereomeric solvates with the enantiomers of the analyte. These diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Alternatively, NOESY data can provide crucial insights into the relative stereochemistry in cyclic systems. By analyzing the intensity of cross-peaks, which are proportional to the inverse sixth power of the distance between protons, the spatial arrangement of substituents can be deduced. For this compound, NOE correlations between the phenyl ring protons and the protons on the morpholine ring would help to define the preferred conformation of the molecule in solution. ipb.ptacs.org

X-ray Crystallography for Elucidating the Solid-State Structure and Absolute Configuration of this compound

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal detailed information about bond lengths, bond angles, torsional angles, and intermolecular interactions. acs.org

For a chiral compound like this compound, X-ray crystallography performed on a single enantiomer or a salt with a chiral counter-ion allows for the determination of the absolute configuration. whiterose.ac.uk This is typically achieved through the analysis of anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.

In the crystal lattice of this compound, extensive hydrogen bonding is expected. The hydroxyl (-OH) and amine (N-H) groups can act as both hydrogen bond donors and acceptors, while the morpholine oxygen atom can act as a hydrogen bond acceptor. These interactions, such as O-H···O, N-H···O, or O-H···N, would dictate the crystal packing and form a complex three-dimensional network, contributing to the thermodynamic stability of the crystalline form.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Key Bond Lengths (Å) | C-O (morpholine): ~1.43, C-N: ~1.47, C-C (phenyl): ~1.39, C-O (alcohol): ~1.42 |

| Key Bond Angles (°) | C-O-C (morpholine): ~110°, C-N-C (morpholine): ~112° |

| Hydrogen Bonds | Strong O-H···O and N-H···O interactions defining a 3D network |

| Absolute Configuration | Determined via Flack parameter if a single enantiomer crystallizes |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. rsc.org This information is crucial for elucidating the fragmentation pathways of this compound upon ionization. Common ionization techniques include Electrospray Ionization (ESI), which typically produces the protonated molecule [M+H]⁺, and Electron Ionization (EI).

The fragmentation of this compound is expected to be directed by its key functional groups: the phenyl ring, the hydroxyl group, and the morpholine ring. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below, based on established fragmentation patterns of similar structures. researchgate.netljmu.ac.ukresearchgate.net

Loss of Water: Dehydration involving the hydroxymethyl group is a common initial fragmentation step, leading to a resonance-stabilized carbocation.

Benzylic Cleavage: Cleavage of the bond between the phenyl group and the morpholine ring (C3-Cipso) can occur, though cleavage of the C3-CH₂OH bond is more likely due to the stability of the resulting benzylic radical or cation.

Ring Cleavage of Morpholine: The morpholine ring can undergo retro-Diels-Alder type fragmentation or other ring-opening mechanisms, leading to characteristic smaller fragments. The loss of entities such as ethylene (B1197577) oxide is a known pathway for morpholine derivatives. ljmu.ac.uk

Table 3: Plausible HRMS Fragments for [M+H]⁺ of this compound (C₁₁H₁₆NO₂)⁺

| m/z (Calculated) | Proposed Formula | Description of Loss/Fragment |

| 194.1176 | [C₁₁H₁₆NO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 176.1070 | [C₁₁H₁₄NO]⁺ | Loss of H₂O |

| 163.0992 | [C₁₀H₁₃NO]⁺ | Loss of CH₂OH |

| 132.0757 | [C₉H₁₀O]⁺ | Fragment containing phenyl and CH₂OH after ring cleavage |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion |

| 86.0600 | [C₄H₈NO]⁺ | Morpholine ring fragment |

Advanced Vibrational Spectroscopy for Detailed Structural Insights into this compound (Beyond Basic Identification)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and thus the structure of a compound. While basic analysis identifies functional groups, advanced interpretation can reveal subtle structural details. mt.comthermofisher.com FTIR and Raman are often complementary: vibrations that are strong in Raman may be weak in IR, and vice versa. spectroscopyonline.com

For this compound, advanced analysis would focus on:

Hydrogen Bonding: The position, width, and shape of the O-H and N-H stretching bands in the IR spectrum (~3500-3200 cm⁻¹) are highly sensitive to the strength and nature of hydrogen bonding interactions in the sample, whether in the solid state or in solution.

Phenyl Ring Substitution Pattern: The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum, as well as the out-of-plane C-H bending modes below 900 cm⁻¹, can definitively confirm the mono-substitution pattern of the phenyl ring.

Skeletal Vibrations: The "fingerprint region" (1500-600 cm⁻¹) contains a wealth of complex vibrations, including C-O, C-N, and C-C stretching and bending modes. Peak-fitting deconvolution of this region can help to resolve overlapping bands and identify specific vibrational modes associated with the morpholine ring, providing insight into its conformation (e.g., chair). mdpi.com

Table 4: Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Structural Significance |

| ~3400 (broad) | O-H stretch (H-bonded) | IR | Confirms presence of alcohol, indicates hydrogen bonding. |

| ~3350 (broad) | N-H stretch (H-bonded) | IR | Confirms secondary amine, indicates hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch | IR/Raman | Confirms phenyl group. |

| 2950-2850 | Aliphatic C-H stretch | IR/Raman | Confirms morpholine and hydroxymethyl CH₂ groups. |

| ~1600, ~1490, ~1450 | Phenyl C=C stretch | IR/Raman | Characteristic of the aromatic ring. |

| ~1120 | C-O-C antisymmetric stretch | IR (strong) | Characteristic of the morpholine ether linkage. |

| ~1050 | C-O stretch (alcohol) | IR (strong) | Confirms primary alcohol. |

| ~750, ~700 | C-H out-of-plane bend | IR (strong) | Confirms monosubstituted benzene (B151609) ring. |

| < 600 | Ring puckering/torsional modes | Raman | Provides information on molecular conformation. |

Computational and Theoretical Investigations of 3 Phenylmorpholin 3 Yl Methanol

Quantum Chemical Studies on the Electronic Structure and Conformations of (3-Phenylmorpholin-3-yl)methanol

While specific studies on this compound are limited, research on related molecules like 3-methyl-2-phenylmorpholine provides valuable insights. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to understand the electronic structure. researchgate.netbohrium.com These studies typically involve the analysis of molecular orbitals, charge distribution, and bonding interactions.

For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the morpholine (B109124) ring, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the phenyl ring and the C-O and C-N bonds, indicating where nucleophilic attack might occur.

Natural Bond Orbital (NBO) analysis of analogous structures helps in quantifying the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the morpholine nitrogen or oxygen. researchgate.net These interactions play a crucial role in stabilizing specific conformations.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Studies |

|---|---|---|

| HOMO Localization | Phenyl ring, Morpholine N and O atoms | Electron-rich regions susceptible to electrophilic attack. researchgate.net |

| LUMO Localization | Phenyl ring, C-O and C-N bonds | Potential sites for nucleophilic interaction. researchgate.net |

| Key Intramolecular Interactions | Hydrogen bonding (OH···N or OH···O) | Stabilization of specific conformers. jocpr.comnih.gov |

| Dipole Moment | Moderate to High | Presence of polar C-O, C-N, and O-H bonds. |

This table is predictive and based on computational studies of structurally related morpholine and phenylethanolamine derivatives.

The flexibility of the morpholine ring and the rotation around the C-C and C-O bonds mean that this compound can exist in multiple conformations. Identifying the most stable conformers is crucial for understanding its reactivity. nih.gov Conformational analysis of morpholine itself has shown a preference for a chair conformation, with the substituent on the nitrogen being either axial or equatorial. nih.govacs.org

For N-phenylethanolamine, a related acyclic analogue, DFT calculations have been used to determine the relative energies of various conformers. jocpr.com These studies indicate that intramolecular hydrogen bonding plays a significant role in stabilizing the lowest energy structures. jocpr.com In the case of this compound, the morpholine ring is expected to adopt a chair conformation. The phenyl and methanol (B129727) groups at the C3 position can be in either axial or equatorial orientations. The relative stability of these conformers would be determined by a balance of steric hindrance and stabilizing intramolecular interactions.

A conformational search using methods like Monte Carlo or molecular mechanics, followed by geometry optimization and energy calculation with DFT (e.g., using B3LYP functional and a suitable basis set like 6-31G*), would be the standard approach to identify the global minimum energy conformer and the relative energies of other stable conformers. frontiersin.org

Table 2: Predicted Stable Conformers of this compound

| Conformer | Phenyl Group Orientation | Methanol Group Orientation | Predicted Relative Stability |

|---|---|---|---|

| 1 | Equatorial | Equatorial | Likely most stable due to minimal steric hindrance. |

| 2 | Equatorial | Axial | Potentially stabilized by intramolecular H-bonding. |

| 3 | Axial | Equatorial | Higher energy due to 1,3-diaxial interactions. |

| 4 | Axial | Axial | Likely least stable due to significant steric strain. |

This table presents a qualitative prediction based on conformational studies of substituted morpholines and cyclohexanes.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a key tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.

The synthesis of 3-phenylmorpholine (B1352888) derivatives often involves a cyclization step. For instance, the formation of the morpholine ring can occur via intramolecular cyclization of an amino alcohol precursor. nih.gov Transition state calculations for such reactions can be performed using DFT to determine the activation energy barriers. e3s-conferences.org

A plausible synthetic route to this compound could involve the reaction of a suitably substituted amino alcohol with an epoxide or a dihalo compound. The key cyclization step would proceed through a transition state where the nitrogen or oxygen nucleophile attacks the electrophilic carbon. Computational analysis of related cyclization reactions has shown that the stereochemical outcome can be predicted by comparing the energies of the different possible transition state geometries. e3s-conferences.orgacs.org

For example, in the synthesis of related N-heterocycles, computational studies have been used to propose reaction mechanisms and rationalize the observed product distributions. springernature.com These studies often find that the calculated activation barriers are in good agreement with experimental observations. nih.gov

Table 3: Hypothetical Transition State Analysis for a Key Synthetic Step (Intramolecular Cyclization)

| Parameter | Computational Finding | Implication for Reaction |

|---|---|---|

| Transition State Geometry | Chair-like or boat-like conformation | Determines the stereochemical outcome of the cyclization. e3s-conferences.org |

| Activation Energy (ΔG‡) | Calculated value (e.g., in kcal/mol) | Predicts the feasibility and rate of the reaction. nih.gov |

| Imaginary Frequency | One negative frequency | Confirms the structure as a true transition state. nih.gov |

This table is a hypothetical representation of data that would be obtained from a transition state analysis of a plausible synthetic step.

Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the reaction pathway. For reactions involving this compound, such as its synthesis or subsequent functionalization, reaction coordinate mapping can reveal the presence of intermediates and competing pathways. rsc.org

Automated reaction path search algorithms can be employed to explore potential reaction pathways without prior assumptions. rsc.org These methods can be particularly useful for predicting unexpected side reactions or for discovering novel synthetic routes. For the cyclization reaction to form the morpholine ring, mapping the reaction coordinate would illustrate the energetic profile of the ring-closing process and help to understand the factors that control the regioselectivity and stereoselectivity. springernature.com

Computational Prediction of Reactivity and Selectivity Profiles in this compound Chemistry

Computational models can predict how a molecule will behave in a chemical reaction. For this compound, this includes predicting its reactivity towards different reagents and the selectivity of those reactions.

Reactivity indices, derived from DFT calculations, such as Fukui functions and local softness, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would likely confirm the phenyl ring and the heteroatoms as key sites of reactivity.

Computational screening of different catalysts and reaction conditions can help in optimizing synthetic procedures. rsc.org For example, in a potential cross-coupling reaction involving the phenyl group, DFT calculations could be used to predict which catalyst would lead to the highest yield and selectivity. Machine learning models are also emerging as powerful tools for predicting reaction outcomes based on large datasets of known reactions. mit.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methyl-2-phenylmorpholine |

| N-phenylethanolamine |

| Morpholine |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects on this compound

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, computational studies on analogous compounds, particularly 4-phenylmorpholine (B1362484), offer significant insights into the potential intermolecular interactions and solvent effects that would govern the behavior of this compound in various environments. Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between solvent polarity and the conformational and electronic properties of phenylmorpholine derivatives. ajol.info

Research on 4-phenylmorpholine has demonstrated a direct correlation between the polarity of the solvent and the molecule's dipole moment and dihedral angles. ajol.info These computational models predict that as solvent polarity increases, so does the dipole moment of the phenylmorpholine structure. ajol.info This suggests a greater charge distribution in more polar solvents, which can influence the molecule's reactivity and interaction with its environment. ajol.info For instance, the dipole moment of 4-phenylmorpholine is calculated to be at its lowest in a non-polar solvent like cyclohexane (B81311) and highest in a polar protic solvent such as methanol. ajol.info This indicates that polar solvents are more effective at stabilizing a charge-separated state within the molecule.

Furthermore, these studies reveal that the planarity of the phenylmorpholine system is also affected by the solvent. ajol.info An increase in the dihedral angle with solvent polarity suggests that the molecule may adopt a more planar conformation in polar environments. ajol.info This alteration in geometry can have significant implications for how the molecule packs in a condensed phase and interacts with biological targets or other molecules.

The intermolecular interactions of phenylmorpholine derivatives are influenced by the presence of the nitrogen and oxygen heteroatoms in the morpholine ring, which can act as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking and hydrophobic interactions. In the case of this compound, the additional hydroxyl group introduces a potent hydrogen bond donor and acceptor site, which would be expected to significantly influence its interaction with polar and protic solvents. This hydroxyl group would likely lead to stronger intermolecular interactions, particularly in solvents capable of hydrogen bonding.

The following table, derived from DFT calculations on the analogous 4-phenylmorpholine, illustrates the calculated effects of different solvents on its molecular properties. ajol.info These findings provide a valuable predictive framework for understanding the solvent-dependent behavior of this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Dihedral Angle (°) |

| Cyclohexane | 2.02 | 1.83 | 141.49 |

| 1,2-Dichloroethane | 10.36 | 1.94 | 141.87 |

| Methanol | 32.63 | 1.98 | 142.12 |

Future Directions and Emerging Research Avenues in 3 Phenylmorpholin 3 Yl Methanol Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms in (3-Phenylmorpholin-3-yl)methanol is critical for its potential applications, making the development of stereoselective synthetic methods a primary research goal. Future work is anticipated to move beyond classical approaches towards more efficient and elegant strategies.

One promising avenue involves the use of chiral auxiliaries derived from readily available natural products. For instance, methodologies employing ephedrine-based morpholine-diones have proven effective in the asymmetric synthesis of related α-hydroxy acid derivatives. mun.ca These methods utilize highly diastereoselective reactions, such as allylation, to set key stereocenters, which could be adapted for the synthesis of enantiomerically pure this compound precursors. mun.ca

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for improving synthetic efficiency. The Ugi four-component reaction, for example, can be used to rapidly assemble complex acyclic precursors that can subsequently be cyclized to form the morpholine (B109124) ring. nu.edu.kz A future research direction would be to develop a post-Ugi intramolecular cyclization strategy, perhaps catalyzed by a phosphine, that proceeds with high stereocontrol to yield the desired this compound structure in fewer steps and with higher atom economy. nu.edu.kz

Future synthetic routes may also draw inspiration from the synthesis of complex natural products and pharmaceuticals containing morpholine rings. nih.govmdpi.com This includes exploring a wider range of starting materials, such as vicinal amino alcohols, oxiranes, and aziridines, and employing advanced cyclization techniques to construct the core morpholine heterocycle. researchgate.net The optimization of reaction conditions, including the choice of solvents and catalysts, will be crucial for maximizing yield and stereoselectivity. nih.gov

Exploration of Unconventional Derivatization and Functionalization Strategies

To explore the chemical space around this compound, researchers are expected to employ unconventional strategies for its derivatization and functionalization. These efforts will focus on modifying the core structure to fine-tune its properties for specific applications.

A key area of future research is late-stage functionalization (LSF), which allows for the modification of complex molecules at a late point in the synthetic sequence. acs.org Electrochemical LSF, in particular, stands out as an environmentally friendly method that can enable reactions that are difficult to achieve with conventional reagents. acs.org For instance, electrochemical methods could be developed for the selective C-H functionalization of the phenyl ring or at the benzylic position, allowing for the introduction of methyl groups, alkynes, or other functionalities that could dramatically alter the molecule's properties. acs.org

Transition-metal-catalyzed C-H activation is another powerful tool for derivatization. u-tokyo.ac.jp Iron-catalyzed methods, which use an inexpensive and abundant metal, are particularly attractive. u-tokyo.ac.jp Research could focus on designing derivatives of this compound that incorporate a directing group to enable site-selective functionalization of the aromatic ring, leading to the synthesis of novel aminated or alkylated analogues. u-tokyo.ac.jp

Furthermore, the development of synthetic routes to create hybrid molecules incorporating the this compound scaffold is a promising direction. By reacting the compound or its precursors with other heterocyclic building blocks, such as pyrazoles or oxothiazolidines, novel molecular entities with potentially enhanced biological or material properties could be generated. asianpubs.org

| Strategy | Description | Potential Outcome |

| Electrochemical LSF | Using electricity to drive chemical reactions for late-stage C-H functionalization. acs.org | Introduction of new functional groups (e.g., -CH3, alkynes) with high selectivity. acs.org |

| Iron-Catalyzed C-H Activation | Employing an inexpensive iron catalyst and a directing group to modify specific C-H bonds. u-tokyo.ac.jp | Site-selective amination or alkylation of the phenyl ring. u-tokyo.ac.jp |

| Organolithium Chemistry | Using highly reactive organolithium reagents for lithiation-substitution reactions. whiterose.ac.uk | Access to a wide variety of novel substituted derivatives. whiterose.ac.uk |

| Molecular Hybridization | Combining the morpholine scaffold with other heterocyclic structures. asianpubs.org | Creation of complex molecules with potentially synergistic properties. asianpubs.org |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling to elucidate the intricate details of reactions involving this compound and its derivatives.

For catalytic processes used in the synthesis or derivatization of this compound, such as palladium-catalyzed Buchwald-Hartwig aminations or nickel-catalyzed cross-couplings, a combined approach is invaluable. acs.orgmountainscholar.org In-situ characterization techniques, like X-ray absorption spectroscopy (XAS), can provide real-time information about the catalyst's oxidation state and coordination environment under actual reaction conditions. acs.org This experimental data provides a crucial benchmark for validating computational models.

Density Functional Theory (DFT) simulations and other quantum chemistry methods will play a pivotal role in mapping out entire reaction pathways. acs.orgmountainscholar.org These computational studies can identify key intermediates and transition states, explain catalyst behavior, and rationalize observed selectivity. mountainscholar.org For example, a combined experimental and computational study on a single-atom palladium catalyst revealed the distinct roles of the ligand and the support material in determining catalytic performance, an insight that would be difficult to obtain from experiments alone. acs.org Applying these methods to the synthesis and functionalization of this compound will undoubtedly accelerate the development of more efficient and selective chemical transformations.

Unexplored Applications in Niche Areas of Organic Chemistry, Catalysis, or Materials Science

The unique structural features of this compound suggest potential applications beyond its role as a simple building block. Future research should actively explore its utility in more specialized areas of chemistry.

In the field of asymmetric catalysis , the chiral nature of enantiomerically pure this compound makes it an attractive candidate for development into a novel chiral ligand. The presence of both hydroxyl and amine functionalities provides multiple coordination points for metal centers. Ligands derived from this scaffold could find use in a variety of metal-catalyzed reactions, potentially inducing high levels of enantioselectivity.

In materials science , morpholine-containing compounds are being investigated for various applications. smolecule.com The rigid, three-dimensional structure of this compound could be exploited as a monomer or a structural modifier in the synthesis of advanced polymers or metal-organic frameworks (MOFs). Such materials could possess unique thermal, optical, or recognition properties. The ability to functionalize the phenyl ring or the nitrogen atom provides a handle for tuning the properties of the resulting material.

Finally, in supramolecular chemistry , the compound could serve as a host molecule in host-guest systems, capable of selectively binding small molecules or ions. The specific arrangement of its phenyl group, oxygen, and nitrogen atoms could create a well-defined binding pocket, leading to applications in sensing or separation technologies.

Q & A

Q. What solvent systems are optimal for chromatographic separation of this compound and its intermediates?

- Methodological Answer : Reverse-phase HPLC with methanol/water (70:30 v/v) at pH 3 (0.1% TFA) effectively separates polar intermediates. For TLC, silica gel plates with ethyl acetate:hexane (1:1) provide clear resolution (R ≈ 0.4–0.6). Adjust pH or use ion-pair reagents (e.g., ammonium acetate) for charged species .

Advanced Research Questions

Q. How does the morpholine ring influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?

- Methodological Answer : The morpholine ring’s electron-donating nitrogen stabilizes transition metals (e.g., Pd or Ru catalysts), enhancing regioselectivity in hydrogenation. For example, ligand-modified Pd nanoparticles selectively reduce acetylenic bonds without over-reducing aromatic rings . Mechanistic studies using DFT calculations (B3LYP/6-31G*) can model steric effects from the 3-phenyl substituent .

Q. What strategies mitigate methanol crossover in electrochemical applications of this compound derivatives?

- Methodological Answer : In fuel cell studies, methanol crossover is minimized using thin, high-porosity electrolyte membranes (e.g., Nafion® 117) and flow channels with low Reynolds numbers (<100). Experimental validation via cyclic voltammetry (0.1–1.0 V/s scan rates) and computational fluid dynamics (COMSOL® simulations) optimize flow rates to balance methanol diffusion and reaction efficiency .

Q. How can AI-driven synthesis planning improve the yield of this compound derivatives?

- Methodological Answer : Platforms like IBM RXN for Chemistry predict viable routes by training on USPTO databases. For example, retrosynthetic analysis may prioritize Grignard addition to morpholinone precursors over direct alkylation, reducing side products. Validate predictions with small-scale (1–5 mmol) trials and adjust reaction parameters (e.g., temperature, solvent polarity) iteratively .

Q. What role do fluorinated analogs of this compound play in modulating bioactivity, and how are they synthesized?

- Methodological Answer : Fluorine enhances metabolic stability and target binding via C-F···H interactions. Fluorinated analogs are synthesized via nucleophilic aromatic substitution (e.g., KF/DMSO at 120°C) or late-stage fluorination (Selectfluor® in acetonitrile). Bioactivity is assessed via enzyme inhibition assays (IC) and molecular docking (AutoDock Vina) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in LogP predictions vs. experimental measurements for this compound?

- Methodological Answer : Computational LogP (e.g., XLogP3-AA) may underestimate hydrophobicity due to the morpholine ring’s conformational flexibility. Validate via shake-flask method (octanol/water partitioning) with HPLC quantification. Adjust computational models by incorporating torsion angle penalties .

Q. What experimental designs resolve contradictions in reaction yields between batch and continuous-flow syntheses?

- Methodological Answer : Use a factorial design (e.g., 2 matrix) to test variables: residence time, catalyst loading, and temperature. Continuous-flow systems (microreactors) often outperform batch in yield due to better heat/mass transfer. Compare outcomes via ANOVA and optimize using response surface methodology (RSM) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.